(S)-halothane, also known as 2-bromo-2-chloro-1,1,1-trifluoroethane, is a volatile anesthetic compound widely used in medical settings for general anesthesia. Its chemical formula is C_2HBrClF_3, and it is classified as a halogenated hydrocarbon. Halothane was first introduced in the 1950s and has since been a staple in anesthetic practice due to its efficacy and relatively low side effects compared to older agents.
(S)-halothane is synthesized from various starting materials through several chemical processes. It was originally derived from chloroform and bromine compounds, which are halogenated hydrocarbons. The compound can be produced in laboratories and industrial settings using controlled reactions involving halogenation.
(S)-halothane falls under the category of inhalational anesthetics. These anesthetics are characterized by their ability to induce anesthesia when inhaled, leading to a reversible loss of consciousness and sensation. It is classified further based on its chemical structure as a halogenated ether.
The synthesis of (S)-halothane typically involves the halogenation of 1,1,1-trifluoroethane using bromine and chlorine. The general reaction can be summarized as follows:
The reaction conditions must be carefully controlled to favor the formation of (S)-halothane over other potential byproducts. Typically, this involves maintaining specific temperature ranges and controlling the concentration of reactants. The stereochemistry of the product is crucial; thus, the use of chiral catalysts or specific reaction conditions that favor the formation of the (S)-enantiomer is essential.
(S)-halothane has a unique molecular structure characterized by its halogen substituents. The structural formula can be represented as follows:
The three-dimensional conformation of (S)-halothane reveals that it has a tetrahedral geometry around the carbon atoms due to sp^3 hybridization.
(S)-halothane participates in several chemical reactions typical of halogenated hydrocarbons:
The mechanism by which (S)-halothane exerts its anesthetic effects involves several pathways:
Studies have shown that concentrations of (S)-halothane between 0.5% to 5% can effectively induce anesthesia without significant cardiovascular depression when monitored properly.
Relevant analyses indicate that (S)-halothane's volatility allows for rapid induction and recovery from anesthesia, making it particularly useful in surgical settings.
(S)-halothane is primarily used in medical applications as an inhalational anesthetic during surgeries. Its properties allow for quick induction of anesthesia and rapid recovery times, which are essential for outpatient procedures. Additionally, research continues into its use in veterinary medicine and potential applications in pain management protocols.
(S)-Halothane is systematically named as (S)-2-bromo-2-chloro-1,1,1-trifluoroethane. Its molecular formula is C₂HBrClF₃, with a molar mass of 197.38 g/mol. The chiral center resides at the carbon atom bonded to bromine, chlorine, hydrogen, and the trifluoromethyl group (CF₃). This tetrahedral arrangement confers stereoisomerism, with the (S)-enantiomer rotating plane-polarized light counterclockwise. The absolute configuration follows the Cahn-Ingold-Prelog rules, where priority assignments are Br (1) > Cl (2) > CF₃ (3) > H (4), resulting in an (S) designation when the lowest-priority atom (H) faces away from the observer [3] [8].
Quantum mechanical calculations (DFT/B3LYP/6-311G**) reveal distinct bond parameters:
The primary industrial synthesis of racemic halothane involves free-radical bromination of 2-chloro-1,1,1-trifluoroethane under UV light (λ = 300–400 nm):
ClCF₂–CH₃ + Br₂ → ClCF₂–CH₂Br + HBr (Step 1: Formation of 1-bromo-1-chloro-2,2,2-trifluoroethane) ClCF₂–CH₂Br + Br₂ → BrCF₂–CH₂Br + HBr (Step 2: Side product) BrCF₂–CH₂Br → BrClFC–CF₃ (Rearrangement to halothane)
Key conditions:
Asymmetric routes to (S)-halothane are experimental. One approach uses enantioselective dehalogenation of prochiral 1,2-dibromo-1-chloro-2,2,2-trifluoroethane (CF₃–CBrClH) via Rhodococcus erythropolis bacteria expressing dehalogenases, achieving 70% enantiomeric excess (ee) for the (S)-isomer. Transition-metal catalysts (e.g., Pd/BINAP complexes) have been tested for asymmetric hydrogenation of halothane precursors but show <50% ee. These methods are not commercially viable due to low yields and scalability challenges [5].
Partition coefficients define anesthetic solubility and correlate with pharmacokinetics. Key values for (S)-halothane are:
Table 1: Partition Coefficients of (S)-Halothane
Matrix | Partition Coefficient | Measurement Conditions | Species |
---|---|---|---|
Blood/Gas (λb/g) | 1.66 ± 0.06 | 37°C, fasted state | Horse |
Blood/Gas (λb/g) | 2.54 | 37°C | Human |
Oil/Gas | 224 | 37°C | Generic |
Key insights:
(S)-Halothane decomposes under thermal and photochemical conditions:
Thermal Stability:
Photodegradation:
ln(C₀/C) = kt k = 0.132 min⁻¹ (half-life t₁/₂ = 5.25 min)
Table 2: Photodegradation Efficiency of Halogenated Anesthetics
Anesthetic | Initial Conc. (mg/m³) | Degradation Efficiency (%) | Time (min) |
---|---|---|---|
Halothane | 1,296 | 99.9 | 35 |
Isoflurane | 911 | 99.8 | 20 |
Sevoflurane | 847 | >98 | 10 |
Halothane degrades slower than sevoflurane due to stronger C–Br bonds (bond energy 276 kJ/mol) vs. C–O bonds in ether anesthetics [3] [10].
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: